molecular formula C7H6ClFO2S B1526983 3-Fluoro-5-methylbenzene-1-sulfonyl chloride CAS No. 1214350-72-7

3-Fluoro-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B1526983
CAS No.: 1214350-72-7
M. Wt: 208.64 g/mol
InChI Key: NVUHCPPLBJCKCJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzene, featuring a fluorine atom at the 3-position, a methyl group at the 5-position, and a sulfonyl chloride group at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the chlorosulfonation of 3-fluoro-5-methylbenzene. This process requires careful control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or sulfonamide.

  • Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids and sulfonyl chlorides.

  • Reduction: Formation of sulfonic acids and sulfonamides.

  • Substitution: Formation of sulfonamides, sulfonic esters, and other derivatives.

Scientific Research Applications

3-Fluoro-5-methylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-5-methylbenzene-1-sulfonyl chloride exerts its effects involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can act as an electrophile in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles present.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylbenzene-1-sulfonyl chloride: Similar structure but with the fluorine and methyl groups in different positions.

  • 3-Fluoro-5-methylbenzenesulfonic acid: A related compound where the sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness: 3-Fluoro-5-methylbenzene-1-sulfonyl chloride is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The presence of both fluorine and methyl groups on the benzene ring provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

3-fluoro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUHCPPLBJCKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-72-7
Record name 3-fluoro-5-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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